molecular formula C31H39N3O9S B3238528 Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1414889-04-5

Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

Cat. No. B3238528
CAS RN: 1414889-04-5
M. Wt: 629.7 g/mol
InChI Key: MQXPBYRFIRMIOX-MGBQRRGGSA-N
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Description

This compound is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity . It has a molecular weight of 567.9 and a molecular formula of C37H49N3S .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various synthesis methods have been developed for derivatives of thioureas, including reactions under microwave conditions and traditional synthesis methods, highlighting their versatility in chemical synthesis (Liu Jing-hua, 2007; N. Thanh, P. Lan, N. Huyen, 2014; N. Thanh, 2012)(Chemical Reagents)(Thanh, Lan, Huyen)(E-journal of Chemistry).
  • Crystal Structure : The crystal structure of certain thiourea derivatives provides insights into their molecular configuration and potential for further chemical modifications (Liu Jing-hua, 2007)(Chemical Reagents).

Antimicrobial Activity

  • Antimicrobial Screening : Thiourea derivatives exhibit antimicrobial activity against various microorganisms, suggesting potential for development into antimicrobial agents (W. Foye, S. An, 1981)(Journal of pharmaceutical sciences).

Enantiomeric Recognition

  • Enantiomeric Recognition Studies : Certain thiourea derivatives have been studied for their ability to differentiate between enantiomers of other compounds, indicating their utility in chiral separation processes (A. Kormos et al., 2013)(Tetrahedron-asymmetry).

Potential Detoxification Applications

  • Detoxification Potential : Thiourea derivatives have shown strong affinity for mercury, suggesting their potential application in medical or environmental detoxification processes (Yaling Zhou et al., 2009)(Carbohydrate research).

Additional Applications

  • Chemical Reactions and Derivatives : Research has explored the synthesis of N-glycosylthioureas, glycosylamino-oxazolines, and other derivatives, providing a broad scope of chemical functionalities and applications (S. Tomić, D. Keglević, 1983; R. Ferrier, R. Furneaux, 1977)(Journal of Carbohydrate Chemistry)(Carbohydrate Research).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s known that chiral thiourea catalysts generally work through a dual hydrogen-bonding capacity .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O9S/c1-18(35)39-17-24-27(40-19(2)36)28(41-20(3)37)29(42-21(4)38)30(43-24)33-31(44)32-25(22-13-9-7-10-14-22)26(34(5)6)23-15-11-8-12-16-23/h7-16,24-30H,17H2,1-6H3,(H2,32,33,44)/t24-,25+,26+,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXPBYRFIRMIOX-MGBQRRGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 2
Reactant of Route 2
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 3
Reactant of Route 3
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 4
Reactant of Route 4
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 5
Reactant of Route 5
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Reactant of Route 6
Reactant of Route 6
Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-

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